molecular formula C24H42O2 B12642368 2-(16-Methylheptadecyl)benzene-1,4-diol

2-(16-Methylheptadecyl)benzene-1,4-diol

Cat. No.: B12642368
M. Wt: 362.6 g/mol
InChI Key: IPOXWYLONHBIFZ-UHFFFAOYSA-N
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Description

2-(16-Methylheptadecyl)benzene-1,4-diol is a hydroquinone derivative featuring a long, branched alkyl chain (16-methylheptadecyl) at the 2-position of the benzene ring. Hydroquinone (benzene-1,4-diol) is a well-known redox-active scaffold with applications in pharmaceuticals, polymer chemistry, and nanotechnology .

Properties

Molecular Formula

C24H42O2

Molecular Weight

362.6 g/mol

IUPAC Name

2-(16-methylheptadecyl)benzene-1,4-diol

InChI

InChI=1S/C24H42O2/c1-21(2)16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-22-20-23(25)18-19-24(22)26/h18-21,25-26H,3-17H2,1-2H3

InChI Key

IPOXWYLONHBIFZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCCCCCCCCCCCCCC1=C(C=CC(=C1)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(16-Methylheptadecyl)benzene-1,4-diol typically involves the alkylation of benzene-1,4-diol with a suitable alkylating agent. One common method is the Friedel-Crafts alkylation, where benzene-1,4-diol reacts with 16-methylheptadecyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods

Industrial production of 2-(16-Methylheptadecyl)benzene-1,4-diol follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically purified by distillation or recrystallization to obtain the final compound.

Chemical Reactions Analysis

Types of Reactions

2-(16-Methylheptadecyl)benzene-1,4-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to quinones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to the corresponding hydroquinone using reducing agents like sodium borohydride (NaBH4).

    Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in an alcoholic solvent.

    Substitution: Various reagents depending on the desired substitution, such as acyl chlorides for esterification.

Major Products Formed

    Oxidation: Quinones.

    Reduction: Hydroquinone derivatives.

    Substitution: Ester or ether derivatives, depending on the substituent introduced.

Scientific Research Applications

2-(16-Methylheptadecyl)benzene-1,4-diol has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its potential antioxidant properties due to the presence of hydroxyl groups.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(16-Methylheptadecyl)benzene-1,4-diol involves its interaction with molecular targets through its hydroxyl groups. These groups can participate in hydrogen bonding and redox reactions, influencing various biochemical pathways. The long alkyl chain enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and potentially modulate membrane-associated processes.

Comparison with Similar Compounds

Data Table: Comparative Analysis of Key Compounds

Compound Name Substituent Biological Activity Solubility Key Applications
2-(16-Methylheptadecyl)benzene-1,4-diol 16-Methylheptadecyl (C17H35CH2-) Not reported (predicted: antioxidant) Low (lipophilic chain) Drug delivery, nanotechnology
2-(12-Mercaptododecyl)benzene-1,4-diol 12-Mercaptododecyl (C12H25S-) AuNP functionalization Moderate (thiol-polar) Nanomaterial synthesis
(R,Z)-2-(3-Hydroxy-3,7-dimethylocta-1,6-dien-1-yl)benzene-1,4-diol Branched, unsaturated chain Anti-inflammatory Moderate (hydroxyl) Inflammation modulation
(E)-2-(2-Nitrophenyldiazenyl)benzene-1,4-diol Azo-nitro phenyl Antimicrobial, anti-inflammatory Low (azo group) Antimicrobial agents
Hydroquinone (benzene-1,4-diol) None Antioxidant, reducing agent High (polar hydroxyls) Photography, polymer stabilizers

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